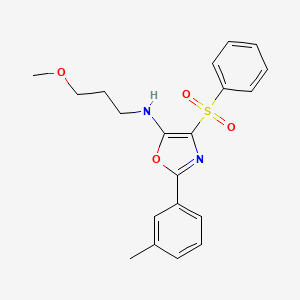
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide, also known as TFB-TQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TFB-TQ is a small-molecule inhibitor that targets the protein-protein interaction between two transcription factors, c-Myc and Max. This interaction plays a critical role in the regulation of cell growth and proliferation, making TFB-TQ a promising tool for studying cancer biology.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Polycyclic Amides Synthesis : Innovative methodologies for synthesizing isoquinolones from benzamides and alkynes through oxidative ortho C-H activation of benzamides have been developed. This process facilitates the production of both N-alkyl and N-aryl secondary benzamides as well as primary benzamides, leading to tricyclic products via double C-H activation and oxidative coupling. This synthesis showcases the versatility of related compounds in forming complex heterocycles (Song et al., 2010).
Carbonylation of Aminoquinoline Benzamides : A method has been discovered for the direct carbonylation of aminoquinoline benzamides, highlighting the functional group compatibility and potential for creating diverse benzamide derivatives through carbon monoxide insertion. This technique underscores the chemical adaptability of such compounds in synthesizing imides from benzoic and acrylic acid derivatives (Grigorjeva & Daugulis, 2014).
Regioselectivity in Chemical Reactions : The regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated, revealing insights into the acid/base behavior and potential reaction paths of 4-oxoquinolines. This study emphasizes the importance of understanding selective reactions for developing pharmacologically active benzamide derivatives (Batalha et al., 2019).
Pharmacological and Biochemical Investigations
Antitumor Activity : Research into water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, aimed at improving aqueous solubility for in vivo evaluation. This effort led to the identification of compounds with significantly enhanced water solubility and cytotoxicity, retaining unique biochemical characteristics such as non-phase specific cell-cycle arrest. This illustrates the potential of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide derivatives in oncology (Bavetsias et al., 2002).
Selective Synthesis of Isoquinolines : Employing picolinamide as a traceless directing group, cobalt-catalyzed oxidative annulation of benzylamides with alkynes has been developed to synthesize isoquinolines through C-H/N-H bonds activation. This process demonstrates good functional group tolerance and excellent regioselectivity, highlighting the synthetic utility of benzamide derivatives in creating complex isoquinoline structures (Kuai et al., 2017).
Propiedades
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-11-25-17-9-8-16(12-14(17)5-10-18(25)26)24-19(27)13-3-6-15(7-4-13)20(21,22)23/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBBRYMRNZFRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B2841459.png)
![1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2841460.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2841461.png)



![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2841467.png)
![1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2841468.png)


![4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid](/img/structure/B2841475.png)


![4-(diethylsulfamoyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2841479.png)